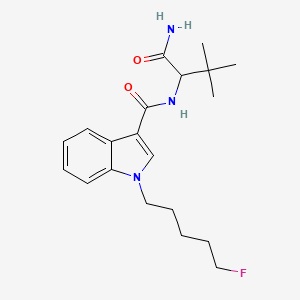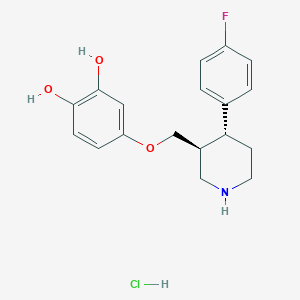
Desmethylene Paroxetine Hydrochloride Salt
Übersicht
Beschreibung
Desmethylenparoxetin (Hydrochlorid) ist ein wichtiger Metabolit im Urin des selektiven Serotonin-Wiederaufnahmehemmers Paroxetin . Paroxetin wird häufig zur Behandlung von Depressionen und Angststörungen eingesetzt, da es die Serotonin-Wiederaufnahme stark hemmt . Desmethylenparoxetin (Hydrochlorid) behält einige der pharmakologischen Eigenschaften seiner Stammverbindung bei, was es zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht .
Wissenschaftliche Forschungsanwendungen
Desmethylenparoxetin (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Desmethylenparoxetin (Hydrochlorid) übt seine Wirkung aus, indem es die Wiederaufnahme von Serotonin hemmt, ähnlich wie seine Stammverbindung Paroxetin . Diese Hemmung erhöht die Serotonin-Konzentration im synaptischen Spalt, was zu einer verstärkten serotonergen Aktivität führt . Zu den beteiligten molekularen Zielstrukturen gehört der Serotonintransporter, der für die Wiederaufnahme von Serotonin aus dem synaptischen Spalt verantwortlich ist .
Wirkmechanismus
Target of Action
Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . The primary target of this compound is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of the action of serotonin, a neurotransmitter involved in mood regulation, by reuptaking it from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound, like its parent compound Paroxetine, acts by inhibiting the reuptake of serotonin by the SERT . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can enhance serotonergic neurotransmission .
Biochemical Pathways
The action of this compound primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it can increase the availability of serotonin in the synaptic cleft, thereby enhancing the signaling through serotonin receptors . This can lead to various downstream effects, including mood elevation and reduction of anxiety .
Pharmacokinetics
Paroxetine, the parent compound of this compound, is almost completely absorbed when ingested orally . It is partly metabolized by CYP2D6 into inactive metabolites, including Desmethylene Paroxetine . The pharmacokinetic characteristics of Paroxetine can alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This can lead to various effects, including mood elevation and reduction of anxiety . It’s worth noting that the specific effects can vary depending on individual factors, such as the person’s baseline serotonin levels and their specific genetic makeup .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, concurrent medications, and individual genetic variations in drug-metabolizing enzymes can affect the metabolism and hence the action of this compound . Moreover, the compound’s action can also be influenced by the person’s physiological state, such as their baseline serotonin levels .
Safety and Hazards
Desmethylene Paroxetine Hydrochloride Salt is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs, specifically the eyes and the central nervous system . In case of exposure, immediate medical attention is advised .
Biochemische Analyse
Biochemical Properties
Desmethylene Paroxetine Hydrochloride Salt interacts with various enzymes and proteins in biochemical reactions. It is a potent, selective serotonin reuptake inhibitor (Ki = 0.72 nM) . This interaction with the serotonin transporter protein leads to an increase in the extracellular level of the neurotransmitter serotonin, which can enhance neurotransmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the reuptake of serotonin into presynaptic cells, which leads to increased levels of serotonin available for binding to the postsynaptic receptor .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the serotonin transporter on the presynaptic neuron, inhibiting the reuptake of serotonin and thus increasing its availability in the synaptic cleft .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a major urinary metabolite of Paroxetine , indicating that it is part of the metabolic pathway of this drug
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Desmethylenparoxetin (Hydrochlorid) wird durch den Stoffwechselweg von Paroxetin synthetisiert. Die Synthese beinhaltet die Entfernung einer Methylengruppe aus Paroxetin, wodurch Desmethylenparoxetin gebildet wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme, die diese metabolische Umwandlung erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Desmethylenparoxetin (Hydrochlorid) ist nicht so verbreitet wie die seiner Stammverbindung, Paroxetin. Es kann jedoch im Labormaßstab für Forschungszwecke hergestellt werden. Die Produktion beinhaltet die Verwendung von Paroxetin als Ausgangsmaterial, gefolgt von enzymatischen Reaktionen, um den gewünschten Metaboliten zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Desmethylenparoxetin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Produkten führen, während Reduktion zur Bildung von dehydroxylierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Paroxetin: Die Stammverbindung, bekannt für ihre starke Hemmung der Serotonin-Wiederaufnahme.
Femoxetin: Ein weiterer selektiver Serotonin-Wiederaufnahmehemmer mit strukturellen Ähnlichkeiten zu Paroxetin.
Einzigartigkeit
Desmethylenparoxetin (Hydrochlorid) ist einzigartig aufgrund seines Status als wichtiger Metabolit von Paroxetin. Es behält einige pharmakologische Eigenschaften von Paroxetin bei, weist aber auch unterschiedliche metabolische Eigenschaften auf . Dies macht es wertvoll für die Untersuchung des Stoffwechsels und der Pharmakokinetik von Paroxetin .
Eigenschaften
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 | |
| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159126-30-4 | |
| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

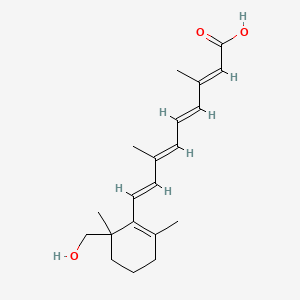
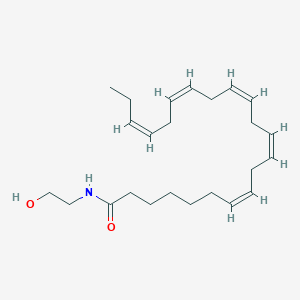
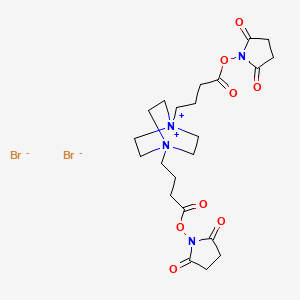
![5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B593008.png)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
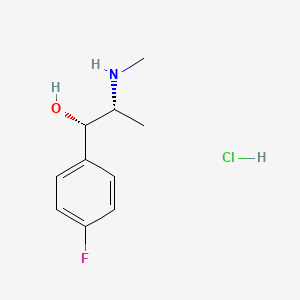


![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)
